1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
Overview
Description
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene is an organic compound that features a benzene ring substituted with both aminobenzoyl and aminobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Acylation: Aniline undergoes Friedel-Crafts acylation with 4-aminobenzoyl chloride to form 1-(4-aminobenzoyl) benzene.
Benzylation: The resulting compound is then benzylated with 4-aminobenzyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminobenzoyl)-4-(4-methylbenzyl) benzene
- 1-(4-Aminobenzoyl)-4-(4-chlorobenzyl) benzene
- 1-(4-Aminobenzoyl)-4-(4-hydroxybenzyl) benzene
Uniqueness
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene is unique due to the presence of both aminobenzoyl and aminobenzyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUDJNVDRIGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600879 | |
Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57364-89-3 | |
Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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